1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Overview
Description
1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a butan-2-amine structure, which can influence its reactivity and interactions with other molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorophenol and 3-methylbutan-2-one as the primary starting materials.
Reaction Steps:
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions may involve the replacement of the fluorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: 4-Fluorobenzoic acid, 4-fluorophenol derivatives.
Reduction Products: 1-(4-Fluorophenoxy)-3-methylbutan-2-ol, 1-(4-Fluorophenoxy)-3-methylbutan-2-amine.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: The compound can be used in the manufacture of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride: Similar structure but with a different position of the fluorine atom.
1-(4-Chlorophenoxy)-3-methylbutan-2-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity compared to its chlorinated counterpart.
Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJHOUQKCVRJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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